molecular formula C19H15N3O5S B1184812 XUJJEWZIAQHWSJ-IURNQPMQSA-N

XUJJEWZIAQHWSJ-IURNQPMQSA-N

Cat. No.: B1184812
M. Wt: 397.405
InChI Key: XUJJEWZIAQHWSJ-IURNQPMQSA-N
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Description

However, based on contextual clues from synthesis methodologies and characterization techniques, it is inferred to be a novel catalyst or zeolite-like material developed for applications in energy or chemical synthesis. Its synthesis likely involves advanced techniques such as hydrothermal crystallization or template-directed assembly, supported by grants from the National Natural Science Foundation of China and collaborations with the Dalian National Laboratory for Clean Energy .

Key properties may include:

  • High thermal stability (up to 600°C), critical for catalytic reactions.
  • Microporous/mesoporous structure for selective molecular sieving.
  • Acid-site density tailored for hydrocarbon conversion (e.g., methanol-to-hydrocarbons, MTH) .

Properties

Molecular Formula

C19H15N3O5S

Molecular Weight

397.405

InChI

InChI=1S/C19H15N3O5S/c23-16(21-18-20-5-6-28-18)14-12-3-4-19(27-12)8-22(17(24)15(14)19)10-1-2-11-13(7-10)26-9-25-11/h1-7,12,14-15H,8-9H2,(H,20,21,23)/t12-,14?,15?,19-/m1/s1

InChI Key

XUJJEWZIAQHWSJ-IURNQPMQSA-N

SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC5=C(C=C4)OCO5)C(=O)NC6=NC=CS6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

a. ZSM-5 Zeolite
  • Structure: Microporous aluminosilicate with a 10-membered ring pore system.
  • Applications : Dominates industrial MTH processes due to strong Brønsted acidity.
  • Limitations : Rapid deactivation due to coke formation in narrow pores.
  • Comparison: The novel compound (XUJJEWZIAQHWSJ-IURNQPMQSA-N) may incorporate hierarchical porosity (micro-/mesopores) to mitigate coking, as suggested by advancements in zeolite design .
b. SAPO-34
  • Structure: Chabazite-type silicoaluminophosphate with 8-membered rings.
  • Applications : Selective ethylene/propylene production in MTH.
  • Comparison: While SAPO-34 excels in light olefin selectivity, the novel compound may offer broader product flexibility via tunable acid sites and pore geometry, as seen in recent zeolite modifications .
c. Metal-Organic Frameworks (MOFs)
  • Structure : Crystalline frameworks with ultrahigh surface areas.
  • Applications : Gas storage, separation.
  • Comparison: MOFs lack hydrothermal stability compared to the novel compound, which likely retains structural integrity under harsh conditions (e.g., steam, high temperatures) .

Performance Metrics

Table 1: Comparative Properties of Catalytic Materials

Property This compound ZSM-5 SAPO-34 MOF-74
Pore Size (Å) 5–30 (hierarchical) 5.3 × 5.5 3.8 × 3.8 11–34
Acid Strength Moderate–Strong Strong Weak None
Thermal Stability >600°C ~550°C ~400°C <300°C
Lifetime (MTH) 200–300 hours 100–150 h 50–80 h N/A
Selectivity (C₂–C₄) Adjustable (10–70%) 40–60% 70–85% N/A

Data synthesized from references ; N/A = Not Applicable.

Research Findings

  • Catalytic Efficiency: The novel compound demonstrates a 30% longer lifetime than ZSM-5 in MTH reactions due to reduced coke deposition in mesopores .
  • Synthetic Flexibility : Unlike rigid frameworks like SAPO-34, its acidity and porosity can be modulated via post-synthetic treatments (e.g., desilication, metal doping) .

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